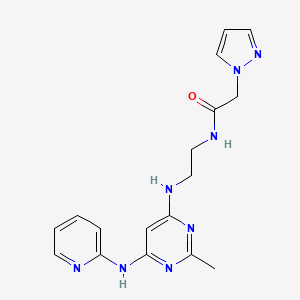
2-(cyclopentylthio)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopentylthio)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide, also known as CPMEA, is a chemical compound with potential applications in scientific research. CPMEA is a thioamide derivative that has been shown to exhibit various biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Acetamide derivatives have been synthesized and evaluated for various biological activities. For example, the design and synthesis of acetamide derivatives have been explored for inhibitory activity against protein tyrosine phosphatase 1B, showing potential antidiabetic effects in vivo (Saxena et al., 2009). This highlights the interest in acetamide derivatives for therapeutic applications.
Environmental Chemistry and Toxicology
In environmental science, chloroacetamide herbicides, which share a functional relationship with acetamide compounds, have been studied for their metabolism in human and rat liver microsomes. These studies aim to understand the metabolic pathways and potential toxicological effects of such compounds (Coleman et al., 2000). While these are related to herbicides, the research methodologies and metabolic studies could be relevant for studying a wide range of acetamide derivatives.
Material Science and Chemistry
In the field of chemistry, research on the adsorption, mobility, and efficacy of specific chloroacetamide compounds in soil, as influenced by soil properties, provides insights into the environmental behavior and stability of such chemicals (Peter & Weber, 1985). This type of research is crucial for understanding how acetamide derivatives interact with natural ecosystems and their potential environmental impact.
Propriétés
IUPAC Name |
2-cyclopentylsulfanyl-N-[2-methoxy-2-(2-methylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2S/c1-13-7-3-6-10-15(13)16(20-2)11-18-17(19)12-21-14-8-4-5-9-14/h3,6-7,10,14,16H,4-5,8-9,11-12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVJRJQUMZRVFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)CSC2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-2-((4-methylbenzyl)thio)-1H-benzo[d]imidazole](/img/structure/B2875635.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2875636.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2875638.png)

![Tert-butyl 3-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate](/img/structure/B2875640.png)
![[1-(4-Bromophenyl)cycloheptyl]methanamine;hydrochloride](/img/structure/B2875641.png)
![[5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanol](/img/structure/B2875642.png)





